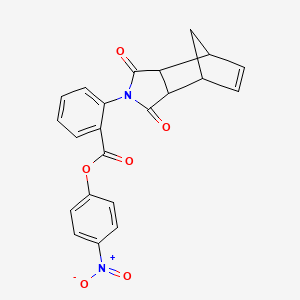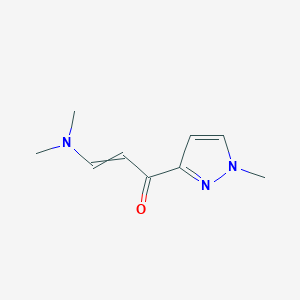
2-Bromo-5-(dimethoxymethyl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom, a dimethoxymethyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 4-methyl-1,3-thiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired brominated product. The dimethoxymethyl group can be introduced through a subsequent reaction with dimethoxymethane under acidic conditions.
Industrial Production Methods: Industrial production of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new thiazole derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield different thiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile used.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with modified substituents.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections or cancer.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand the interaction of thiazole derivatives with biological macromolecules such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the dimethoxymethyl group can influence the compound’s binding affinity and specificity towards these targets. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(dimethoxymethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-5-methylpyridine: Lacks the dimethoxymethyl group but shares the bromine and methyl substituents.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine substituents on a pyrimidine ring.
Uniqueness: 2-Bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to pyridine or pyrimidine analogs. The combination of the bromine atom and the dimethoxymethyl group further enhances its reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C7H10BrNO2S |
|---|---|
Molekulargewicht |
252.13 g/mol |
IUPAC-Name |
2-bromo-5-(dimethoxymethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(6(10-2)11-3)12-7(8)9-4/h6H,1-3H3 |
InChI-Schlüssel |
SFKUVVWNUNOARW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)Br)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12462178.png)
![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)
![1-[(N-acetylglycyl)(phenyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12462187.png)

![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)

![3,4,5-triethoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12462229.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462242.png)

![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)
